1-(4-chlorobenzoyl)-3-piperidinecarboxamide
Overview
Description
1-(4-chlorobenzoyl)-3-piperidinecarboxamide, also known as Seltorexant, is a novel therapeutic agent that targets orexin receptors in the brain. Orexins are neuropeptides that regulate wakefulness, feeding behavior, and reward processing. Seltorexant is currently being investigated for its potential use in the treatment of various psychiatric and neurological disorders, including insomnia, depression, and Alzheimer's disease.
Scientific Research Applications
Synthesis and Characterization
1-(4-chlorobenzoyl)-3-piperidinecarboxamide and its derivatives have been the subject of synthesis and characterization studies to explore their potential in various applications. For instance, Sedlák et al. (2008) investigated the synthesis and characterization of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones, exploring the potential replacement of 3-chlorine substituent by piperidine via the Buchwald-Hartwig reaction, highlighting the versatility of piperidine derivatives in chemical synthesis Sedlák et al., 2008.
Crystal Structure Analysis
Research into the crystal and molecular structure of piperidine derivatives, such as the study by Szafran et al. (2007), provides insights into the conformational properties of these compounds. Their work on 4-piperidinecarboxylic acid hydrochloride elucidates the structural basis for the compound's reactivity and interactions, important for designing molecules with desired biological activities Szafran, M., Komasa, A., & Bartoszak-Adamska, E., 2007.
Medicinal Chemistry Applications
In the realm of medicinal chemistry, piperidine derivatives have been studied for their potential therapeutic benefits. Sugimoto et al. (1990) synthesized and evaluated 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity, demonstrating the importance of the piperidine moiety in enhancing biological activity, which could lead to the development of new therapeutic agents Sugimoto et al., 1990.
Chemical Functionalities Optimization
The optimization of chemical functionalities in piperidine derivatives, as explored by Khurana et al. (2014), showcases the strategic modifications to the indole-2-carboxamides structure to improve allosteric modulation for the cannabinoid type 1 receptor (CB1), illustrating the compound's potential in developing pharmacological tools or therapeutic agents Khurana et al., 2014.
Heterocyclic Carboxamides as Antipsychotic Agents
Norman et al. (1996) investigated heterocyclic analogues of 1192U90, focusing on their potential as antipsychotic agents. Their research highlights the role of piperidinecarboxamide derivatives in modulating receptors relevant to psychotic disorders, suggesting a pathway for developing new treatments Norman et al., 1996.
properties
IUPAC Name |
1-(4-chlorobenzoyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-11-5-3-9(4-6-11)13(18)16-7-1-2-10(8-16)12(15)17/h3-6,10H,1-2,7-8H2,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELJQNISZPELDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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